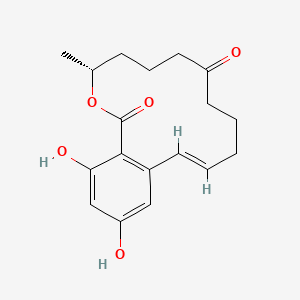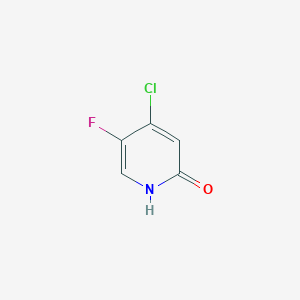
4-Chloro-5-fluoropyridin-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-5-fluoropyridin-2-OL is a heterocyclic organic compound that belongs to the class of fluorinated pyridines. It is characterized by the presence of both chlorine and fluorine atoms on the pyridine ring, which imparts unique chemical and physical properties. This compound is of significant interest in various fields, including medicinal chemistry, agrochemicals, and materials science, due to its potential biological activities and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-fluoropyridin-2-OL typically involves the introduction of chlorine and fluorine atoms onto the pyridine ring. One common method is the nucleophilic substitution reaction, where a precursor pyridine compound is treated with appropriate halogenating agents under controlled conditions. For example, 4-chloro-3-fluoropyridine can be synthesized by the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride .
Industrial Production Methods
Industrial production of this compound may involve multi-step processes, starting from readily available raw materials. The process typically includes halogenation, purification, and isolation steps to ensure high purity and yield. Advanced techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-5-fluoropyridin-2-OL undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form pyridine N-oxides or reduction to form corresponding amines.
Cyclization: It can participate in cyclization reactions to form fused heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium fluoride (KF) in the presence of a suitable solvent.
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) or other reducing agents.
Major Products Formed
Substitution: Formation of various substituted pyridines.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of pyridine amines.
Applications De Recherche Scientifique
4-Chloro-5-fluoropyridin-2-OL has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Chloro-5-fluoropyridin-2-OL is primarily related to its ability to interact with biological targets through its halogen atoms. The chlorine and fluorine atoms can form strong interactions with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-3-fluoropyridine
- 2-Fluoropyridin-4-ol
- 5-Fluoropyridin-3-ol
Uniqueness
4-Chloro-5-fluoropyridin-2-OL is unique due to the specific positioning of chlorine and fluorine atoms on the pyridine ring, which imparts distinct reactivity and biological properties compared to other fluorinated pyridines
Propriétés
Formule moléculaire |
C5H3ClFNO |
|---|---|
Poids moléculaire |
147.53 g/mol |
Nom IUPAC |
4-chloro-5-fluoro-1H-pyridin-2-one |
InChI |
InChI=1S/C5H3ClFNO/c6-3-1-5(9)8-2-4(3)7/h1-2H,(H,8,9) |
Clé InChI |
BWJYSNBZGMCWNU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CNC1=O)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(11R,15S)-7-chloro-11,15-dihydroxy-23-methoxy-3,13-dimethyl-3,13,16-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1(23),2(10),4(9),5,7,17,19,21-octaene-12,14-dione](/img/structure/B13443068.png)
![N-[(+)-Jasmonoyl]-(L)-isoleucine](/img/structure/B13443070.png)
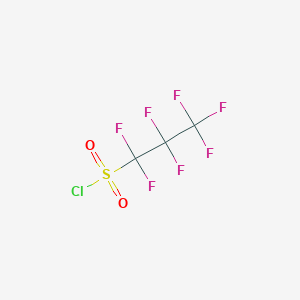
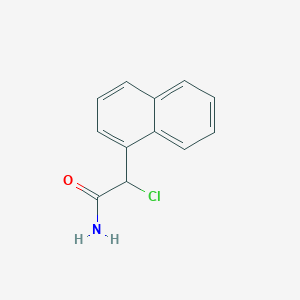
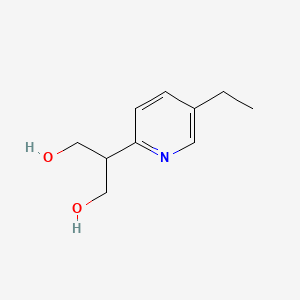
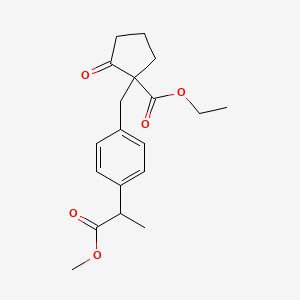
![4-Hydroxy-3-methoxy-Alpha-[(methyl-d3-amino)methyl]benzenemethanol](/img/structure/B13443097.png)
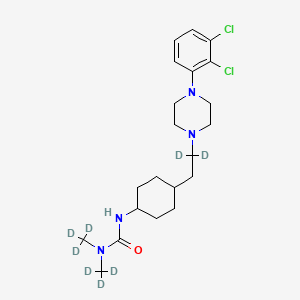
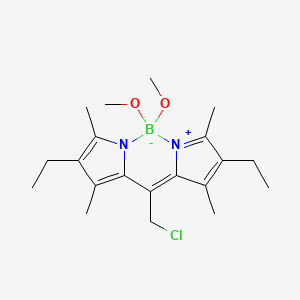
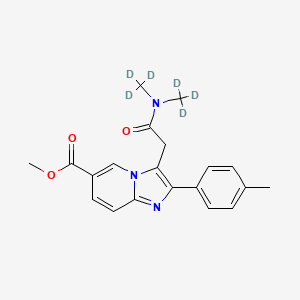
![methyl (2S,3Z)-6-chloro-2-hydroxy-3-[[methoxycarbonyl-[4-(trifluoromethoxy)phenyl]carbamoyl]hydrazinylidene]-1H-indene-2-carboxylate](/img/structure/B13443115.png)
![(1S,3R,5Z,7E)-1,3-Bis[(tert-butyldimethylsilyl)oxy]-9,10-secopregna-5,7,10(19)-triene-20-carboxaldehyde](/img/structure/B13443117.png)
